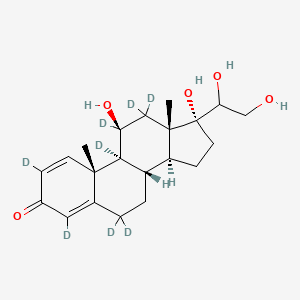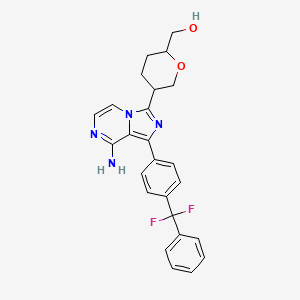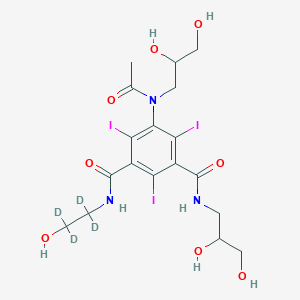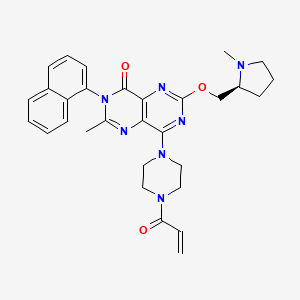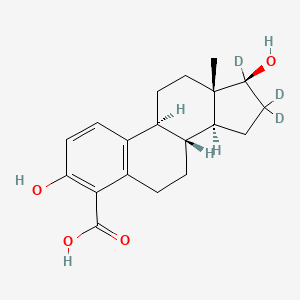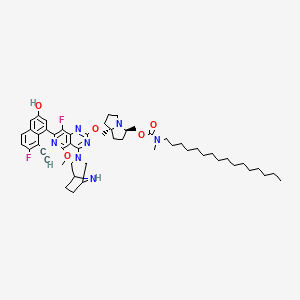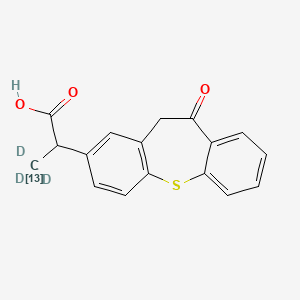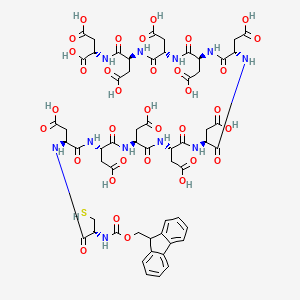
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is a deuterated analog of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. It belongs to the class of 4-pyridones, characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 typically involves the deuteration of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamideOne common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and techniques to ensure high purity and yield. The process often requires stringent quality control measures to maintain the integrity of the deuterated compound.
化学反応の分析
Types of Reactions
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.
科学的研究の応用
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmaceutical research to develop new drugs and understand drug metabolism.
Industry: Applied in various industrial processes, including the synthesis of other chemical compounds and materials
作用機序
The mechanism of action of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The deuterium atoms in the molecule may also influence its reactivity and stability, leading to unique effects compared to its non-deuterated counterpart .
類似化合物との比較
Similar Compounds
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide: The non-deuterated analog of the compound.
Nicotinamide: A related compound with similar structural features.
4-Pyridone derivatives: Other compounds in the same class with varying substituents
Uniqueness
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable in research applications where isotopic labeling is required to trace molecular pathways and study reaction mechanisms.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
4-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)/i1D3 |
InChIキー |
KTLRWTOPTKGYQY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=CC(=O)C(=C1)C(=O)N |
正規SMILES |
CN1C=CC(=O)C(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



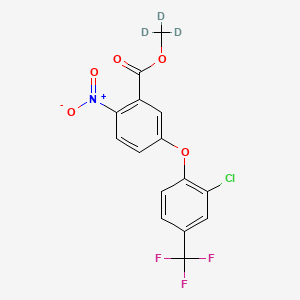
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)

